Indium arsenide (InAs) is a semiconductor material with a direct band gap of approximately 0.36 eV at room temperature, which has garnered significant interest due to its high electron mobility and potential for use in various high-speed and electro-optical devices23. The material crystallizes in the zinc-blende structure and exhibits properties that make it suitable for a range of applications, from Hall-effect devices to quantum-well structures2.
Indium gallium arsenide (InGaAs), a compound of InAs, has been developed for thermophotovoltaic power generation. Photovoltaic devices based on this material have achieved air mass zero efficiencies of 11.2% and internal quantum yields of over 90% in the wavelength range of 800 to 1500 nm1. These devices are designed with a n/p junction, which also allows for their integration into indium phosphide-based, monolithic, tandem solar cells for solar photovoltaic applications1.
InAs's high electron mobility and direct band gap make it a prime candidate for high-speed field effect transistors (FETs) and modulated doped field effect transistors (MODFETs). Although the full potential of these properties has not been completely realized, the material shows promise for future development in these areas3. InAs has also been grown on a variety of non-lattice-matched semiconductors, exhibiting interesting quantum well actions that are beneficial for advanced electronic and optoelectronic devices3.
Beyond its electronic applications, InAs has been studied for its biological effects. Specifically, indium and arsenic, the constituent elements of InAs, have been shown to induce apoptosis in rat thymocytes in vitro. This immunotoxicity is dose-dependent and can lead to cell death by necrosis at higher doses4. These findings are relevant for understanding the potential health impacts of exposure to semiconductor materials containing these elements4.
Indium arsenide, with the chemical formula InAs, is classified under the category of III-V semiconductors, which are compounds formed from elements in groups III and V of the periodic table. The compound exhibits a zinc blende crystal structure with a lattice constant of approximately 6.06 Å. Its covalent bonding characteristics lead to unique properties that distinguish it from other semiconductor materials such as II-VI compounds like cadmium selenide or lead sulfide .
The synthesis of indium arsenide can be accomplished through several methods, each with distinct advantages and challenges:
Each synthesis method influences the resulting material's properties, including size, purity, and crystallinity.
Indium arsenide possesses a cubic crystal structure characterized by strong covalent bonds between indium and arsenic atoms. The bond length in InAs is approximately 2.45 Å, which contributes to its high electron mobility and low effective mass of charge carriers. The material's exciton Bohr radius is also notable, reported to be around 31 to 45 nm, indicating strong electron-hole interactions typical of quantum confinement effects .
Indium arsenide undergoes various chemical reactions that can modify its properties:
The mechanism of action for indium arsenide primarily revolves around its electronic properties:
Indium arsenide exhibits several notable physical and chemical properties:
These properties make indium arsenide an attractive candidate for various technological applications .
Indium arsenide has diverse applications across multiple fields:
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